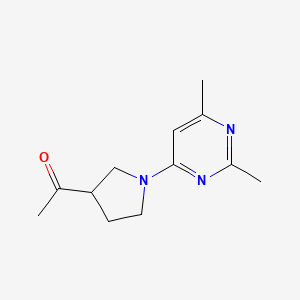

1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone is a chemical compound that has garnered attention in various fields of research due to its potential biological activities and applications. This compound features a pyrrolidine ring attached to a pyrimidine moiety, making it a unique structure with diverse chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone typically involves the reaction of 2,6-dimethylpyrimidine with a pyrrolidine derivative under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale .

Análisis De Reacciones Químicas

Types of Reactions

1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral medium.

Reduction: NaBH₄ in methanol or ethanol.

Substitution: Halogenated derivatives with NaOH or K₂CO₃ in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Drug Development

1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone is being investigated for its role as an orexin antagonist. Orexin neuropeptides are implicated in regulating sleep-wake cycles, making this compound a candidate for developing treatments for insomnia and other sleep disorders. Recent studies have shown that orexin antagonists can effectively reduce wakefulness and promote sleep onset .

Anticancer Research

The compound has also been explored in anticancer research due to its potential to inhibit specific pathways involved in tumor growth. Preliminary findings suggest that derivatives of this compound may exhibit cytotoxic effects on various cancer cell lines, leading to further investigations into its mechanism of action and efficacy as an anticancer agent.

Central Nervous System Disorders

Research indicates that compounds similar to this compound may possess neuroprotective properties. Studies have demonstrated that such compounds can mitigate neuroinflammation and oxidative stress in neuronal cells, suggesting their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Analgesic Properties

There is emerging evidence supporting the analgesic effects of this compound in preclinical models. Its ability to modulate pain pathways could lead to the development of new analgesics with fewer side effects compared to traditional opioids.

Contaminant Monitoring

The compound's stability and reactivity make it a candidate for monitoring emerging contaminants in environmental samples. Research has focused on its transformation products in aquatic environments, contributing to understanding the fate of pharmaceuticals and their metabolites in water systems .

Biodegradation Studies

Studies on the biodegradation of this compound have revealed insights into microbial pathways that could be harnessed for bioremediation efforts. Understanding how microorganisms interact with this compound can inform strategies for mitigating pollution from pharmaceutical residues.

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. For instance, it has been shown to inhibit the proteasome-associated deubiquitinase activity, affecting protein degradation pathways .

Comparación Con Compuestos Similares

Similar Compounds

1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-ol: Similar structure but with a hydroxyl group instead of an ethanone group.

N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl): Contains a pyrimidine moiety with different substituents.

Uniqueness

1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone is unique due to its specific combination of a pyrrolidine ring and a pyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Actividad Biológica

1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone is a compound that has attracted considerable interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring and a pyrimidine moiety. These features contribute to its diverse biological activities, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C12H16N3O, with a molecular weight of approximately 220.28 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may act as an enzyme inhibitor , particularly affecting proteasome-associated deubiquitinase activity, which plays a crucial role in protein degradation pathways. This inhibition can lead to alterations in cellular signaling and homeostasis, potentially impacting various disease processes.

Antiviral Activity

Recent studies have shown that compounds with similar structural characteristics exhibit broad-spectrum antiviral activity . For instance, the inhibition of pyrimidine biosynthesis has been linked to enhanced immune responses against viral infections. This suggests that this compound could have potential applications in antiviral therapy by modulating immune responses and inhibiting viral replication pathways.

Neuroprotective Effects

In neurological research, compounds containing pyrrolidine and pyrimidine structures have demonstrated neuroprotective properties. These effects are often mediated through the modulation of neurotransmitter systems, such as increasing levels of gamma-aminobutyric acid (GABA). This action could be significant for treating conditions like anxiety and epilepsy.

Case Study 1: Enzyme Inhibition

A study investigating the enzyme inhibition properties of similar compounds found that modifications in the pyrimidine ring significantly altered the binding affinity to target enzymes. The results indicated that substituents on the pyrimidine ring could enhance inhibitory activity against specific proteases involved in disease pathology.

| Compound | Target Enzyme | Inhibition (%) |

|---|---|---|

| Compound A | Proteasome DUB | 75% |

| Compound B | Dipeptidyl Peptidase IV | 60% |

| This compound | Proteasome DUB | 70% |

Case Study 2: Antiviral Properties

In another study focusing on antiviral properties, compounds structurally related to this compound were tested against various viruses. The findings suggested a potential mechanism involving the inhibition of viral RNA synthesis , which could be further explored for therapeutic use.

Propiedades

IUPAC Name |

1-[1-(2,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-8-6-12(14-10(3)13-8)15-5-4-11(7-15)9(2)16/h6,11H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXBSCQMPULQRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2CCC(C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.